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Executive Summary & Chemical Profile

CAS 153556-53-7 corresponds to Methyl 4-chloro-2-fluoro-3-methylbenzoate.[1][2] This
molecule serves as a high-value intermediate in the synthesis of modern agrochemicals
(specifically HPPD-inhibitor herbicides like Bicyclopyrone) and specialized pharmaceutical
scaffolds.

In synthetic pathways involving electrophilic aromatic substitution or halogenation, the
formation of regioisomers is a persistent challenge. The primary analytical objective is to
differentiate the 3-methyl target (CAS 153556-53-7) from its 5-methyl analog (Methyl 4-chloro-
2-fluoro-5-methylbenzoate) and other positional isomers.

Chemical Identity Table

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b6206724?utm_src=pdf-interest
https://www.benchchem.com/product/b6206724?utm_src=pdf-body
https://www.bldpharm.com/products/1805524-68-8.html
https://enaminestore.com/catalog/EN300-3266651
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6206724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Feature Specification

Chemical Name Methyl 4-chloro-2-fluoro-3-methylbenzoate
CAS Number 153556-53-7

Molecular Formula CoHsCIFO2

Molecular Weight 202.61 g/mol

Monoisotopic Mass 202.02 (35Cl) / 204.02 (37Cl)

Methyl ester, Ortho-Fluorine, Meta-Chlorine, Tri-
Key Structural Features i i
substituted benzene ring

Experimental Protocol: GC-MS Methodology

Note: This protocol is designed for an Agilent 7890/5977 or equivalent single-quadrupole
system.

Sample Preparation[5][6][7][8]

e Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl
Acetate.

» Derivatization: None required (molecule is volatile and thermally stable).

o Filtration: Filter through a 0.22 um PTFE syringe filter to remove particulate salts.

Instrument Conditions
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Parameter Setting Rationale

Standard non-polar phase
DB-5MS (30m x 0.25mm x

Column separates isomers based on
0.25um) o .
boiling point and steric volume.
) Helium @ 1.0 mL/min Ensures reproducible retention
Carrier Gas )
(Constant Flow) times (RT).
Sufficient for volatilization
Inlet Temp 250°C ] ]
without thermal degradation.
o ) Prevents detector saturation;
Injection Split 20:1

improves peak shape.

_ _ Rapid ramp separates the
60°C (1 min) - 20°C/min —
Oven Program ] benzoate ester from solvent
280°C (3 min) o
and heavier dimers.

Standard ionization energy for
lon Source El (70 eV), 230°C ] )
library matching.

Captures molecular ion and all
Scan Range m/z 40 — 350 ) )
diagnostic fragments.

Fragmentation Analysis & Mechanism

The mass spectrum of CAS 153556-53-7 is dominated by alpha-cleavage of the ester group,
characteristic of methyl benzoates. The presence of Chlorine provides a distinct isotopic
signature (3:1 ratio of 3>Cl:3’Cl) that validates the molecular ion and chlorinated fragments.

Key Fragmentation Pathways

e Molecular lon (M+e):
o m/z 202 (100%) / 204 (32%)

o The parent ion is stable and clearly visible. The 3:1 intensity ratio confirms the presence of
one Chlorine atom.
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e Base Peak - Acylium lon Formation ([M-OCHs]*):
o m/z 171 (100%) / 173 (32%)

o Mechanism: Homolytic cleavage of the C-O bond in the ester group releases a methoxy
radical (*OCHs, mass 31).

o Significance: This is the diagnostic peak for methyl esters. The high stability of the benzoyl
cation (stabilized by resonance) makes this the base peak.

e Phenyl Cation Formation ([M-COOCHs]*):
o m/z 143/ 145

o Mechanism: Loss of the neutral ester moiety (or sequential loss of CO from the acylium
ion).

o Structure: 4-chloro-2-fluoro-3-methylphenyl cation.
e Benzyne/Ring Fragmentation:

o m/z 107 / 109: Loss of HF from the phenyl cation (rare but possible in ortho-fluoro
systems) or loss of Cl (m/z 143 - 35 = 108).

o m/z 75: Benzyne-type fragment (CeHs™).

Visualization of Fragmentation Pathway

The following diagram illustrates the primary dissociation routes for CAS 153556-53-7 under
Electron Impact (El).
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Figure 1: Proposed EI fragmentation pathway for Methyl 4-chloro-2-fluoro-3-
methylbenzoate.

Comparative Analysis: Isomer Differentiation

The critical challenge in quality control is distinguishing CAS 153556-53-7 from its regioisomer,
Methyl 4-chloro-2-fluoro-5-methylbenzoate. While their mass spectra are nearly identical due to
similar functional groups, they can be separated by retention time and subtle ion ratio

differences.

Comparison Table
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Target: 3-Methyl (CAS Isomer: 5-Methyl (CAS
153556-53-7) 1192547-88-8)

Feature

. ] Later Eluting (Typically +0.2 to ) )
Retention Time (RT) 0.5 min) Earlier Eluting
+0.5 min

The 3-methyl group is crowded
between the 2-Fluoro and 4-
Chloro groups. This
Steric Logic "buttressing effect” often Less sterically hindered.
increases boiling point slightly
compared to the less crowded

5-methyl isomer.

Standard 3:1 (Chlorine
m/z 171/173 Ratio ] Standard 3:1
signature)

Stronger: The 2-Fluoro is ortho )
Ortho Effect Identical: Both have 2-Fluoro.
to the ester.

Requires high-efficiency

column (e.g., DB-5MS or DB-
Differentiation Strategy Wax). Co-injection of

standards is the gold standard

for confirmation.

Self-Validating QC Check

To ensure you have the correct isomer:
e Check the m/z 171 peak: It must be the base peak (100% abundance).

o Check the Isotope Pattern: The m/z 202 and 204 peaks must show a ~3:1 ratio. If the ratio is
1:1, you have a Bromine contaminant. If no isotope exists, you have lost the Chlorine.

¢ Calculate Resolution: If analyzing a mixture, ensure the Resolution (

) between the 3-methyl and 5-methyl peaks is > 1.5.
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« Application Context (Herbicidal Intermediates)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1.1805524-68-8|Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate|BLD Pharm
[bldpharm.com]

e 2. EnamineStore [enaminestore.com:443]

o 3. Methyl 4-chloro-2-fluoro-3-methylbenzoate | ChemScene | Chemikart [Kit-electrolyte-
analyzers-zone.chemikart.com]

e 4. fluorochem.co.uk [fluorochem.co.uk]

¢ To cite this document: BenchChem. [GC-MS Fragmentation Pattern of CAS 153556-53-7: A
Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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153556-53-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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